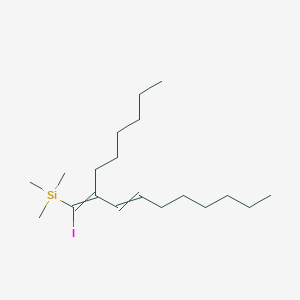
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C19H37ISi This compound contains a silicon atom bonded to three methyl groups and a complex organic moiety, which includes an iodine atom and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves the following steps:
Formation of the Diene System: The diene system can be synthesized through a series of reactions starting from simple alkenes or alkynes. For example, a hexyl-substituted alkyne can undergo a hydroiodination reaction to introduce the iodine atom.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using a silylation reagent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of the iodine atom and the conjugated diene system allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound is similar in structure but contains an ethenyl group instead of a hexyl group.
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane): This compound has a methyl group in place of one of the hydrogen atoms in the diene system.
Uniqueness
The uniqueness of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both silicon and iodine in the molecule provides unique reactivity that is not commonly found in other compounds.
Properties
CAS No. |
565435-41-8 |
|---|---|
Molecular Formula |
C19H37ISi |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C19H37ISi/c1-6-8-10-12-13-15-17-18(16-14-11-9-7-2)19(20)21(3,4)5/h15,17H,6-14,16H2,1-5H3 |
InChI Key |
REDSIWAHRIBLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=C([Si](C)(C)C)I)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















